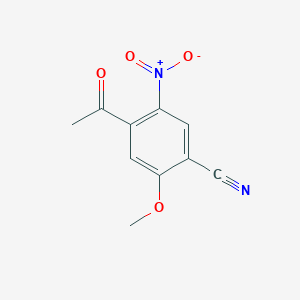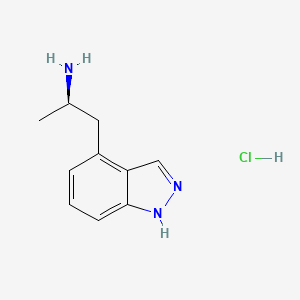
2,5-Diiodobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodobenzene-1,4-diamine is an organic compound with the molecular formula C6H6I2N2 and a molecular weight of 359.93 g/mol It is characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodobenzene-1,4-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,4-diiodobenzene, which undergoes nitration to form 2,5-diiodonitrobenzene. This intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diiodobenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other groups through reactions such as the Suzuki coupling.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives can be formed depending on the substituents introduced.
Oxidation Products: Oxidation of the amino groups can lead to the formation of nitro or nitroso compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diiodobenzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
4,5-Diiodobenzene-1,2-diamine: Another diiodobenzene derivative with similar properties.
5,6-Diiodo-1H-benzotriazole: A compound with similar iodine substitution but different ring structure.
Eigenschaften
CAS-Nummer |
850648-65-6 |
|---|---|
Molekularformel |
C6H6I2N2 |
Molekulargewicht |
359.93 g/mol |
IUPAC-Name |
2,5-diiodobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 |
InChI-Schlüssel |
GGTVUYLPCRKEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)N)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)

![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
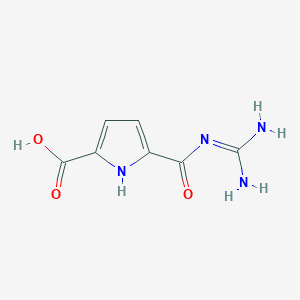

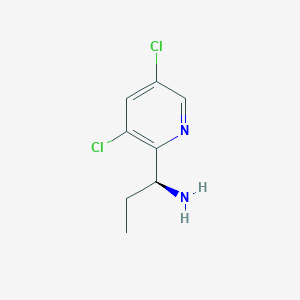
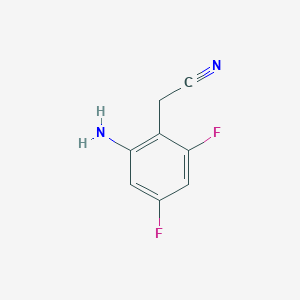
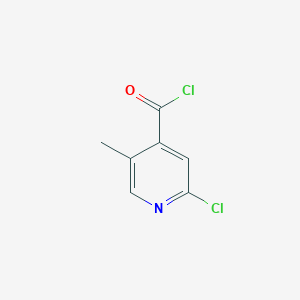
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

